
3-bromo-4-fluoro-N-(propan-2-yl)anilina
Descripción general
Descripción
3-Bromo-4-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrFN. It is a substituted aniline derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, and an isopropyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-N-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-4-fluoro-N-(propan-2-yl)aniline involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Another approach involves the bromination of 4-fluoro-N-(propan-2-yl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of 3-bromo-4-fluoro-N-(propan-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-fluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. Additionally, the isopropyl group attached to the nitrogen atom can affect the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-(propan-2-yl)aniline: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-4-chloro-N-(propan-2-yl)aniline: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
3-Bromo-4-fluoroaniline:
Uniqueness
3-Bromo-4-fluoro-N-(propan-2-yl)aniline is unique due to the combination of bromine, fluorine, and isopropyl groups on the aniline scaffold. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWKYBDBBKVKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



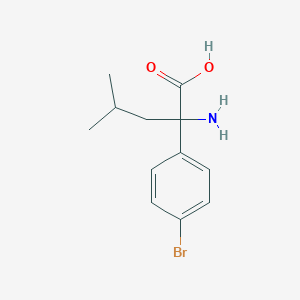
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
![2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1407415.png)
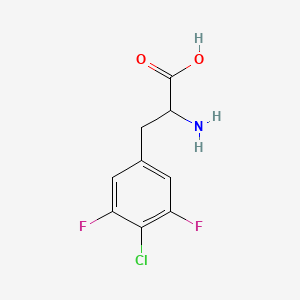

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)
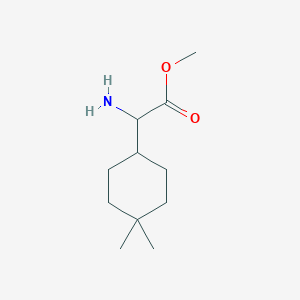
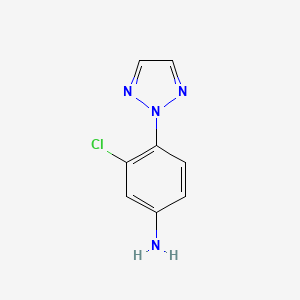
![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
amine](/img/structure/B1407427.png)
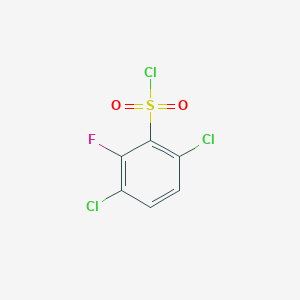
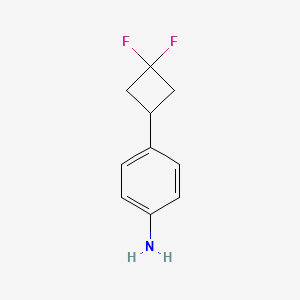
![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
